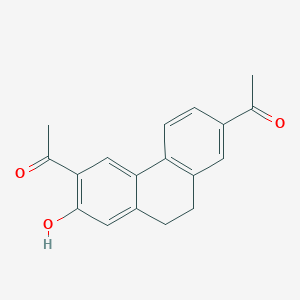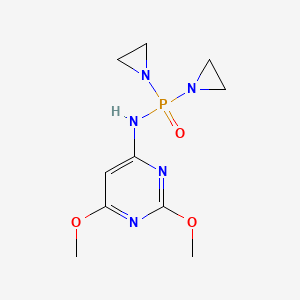
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the amide bond. Common bases used in such reactions include sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various temperatures and pressures depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphine derivatives.
科学的研究の応用
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
Phosphinic amide derivatives: Compounds with similar structures but different substituents on the phosphinic amide group.
Aziridinyl compounds: Compounds containing the aziridine ring, known for their reactivity and potential biological activity.
Pyrimidinyl compounds: Compounds with the pyrimidine ring, often studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both aziridinyl and pyrimidinyl groups makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
2716-79-2 |
|---|---|
分子式 |
C10H16N5O3P |
分子量 |
285.24 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-2,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H16N5O3P/c1-17-9-7-8(11-10(12-9)18-2)13-19(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
InChIキー |
KXAVRWZATBENFO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)NP(=O)(N2CC2)N3CC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)

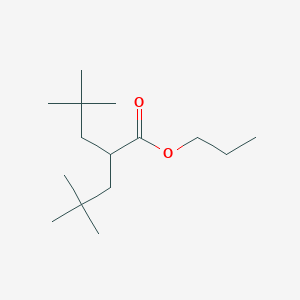
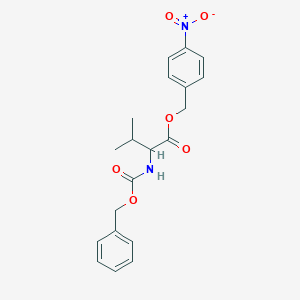
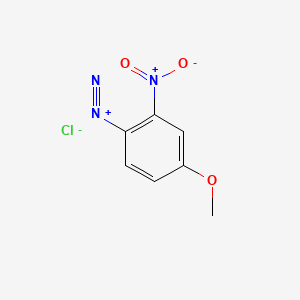
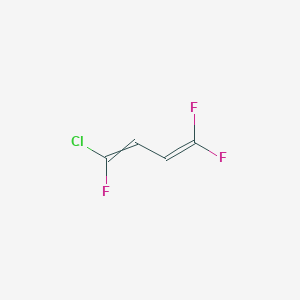
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)

